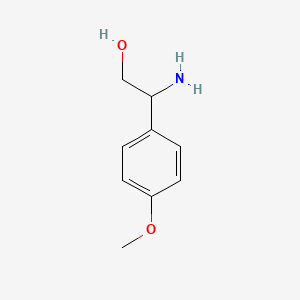

2-Amino-2-(4-methoxyphenyl)ethanol

Overview

Description

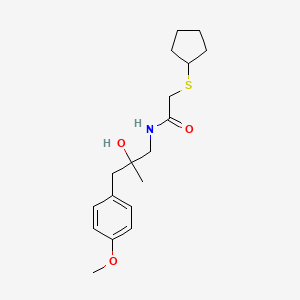

2-Amino-2-(4-methoxyphenyl)ethanol is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 . This indicates that the molecule contains nine carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature .Scientific Research Applications

Application in Cancer Research

A study by Patravale et al. (2014) focused on the synthesis of 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one, a derivative of 2-Amino-2-(4-methoxyphenyl)ethanol, and its screening against various cancer cell lines. The compound showed significant potency toward the human breast cancer cell line (MCF7), indicating its potential application in cancer research and therapy (Patravale et al., 2014).

Biocatalytic Production for Drug Intermediates

Kavi et al. (2021) reported the biocatalytic synthesis of enantiomerically pure (S)-1-(4-methoxyphenyl) ethanol, another derivative, using Lactobacillus senmaizuke. This compound is crucial for producing various drug intermediates, including those for antihistamines like diphenhydramine hydrochloride and loratadine (Kavi et al., 2021).

Synthesis of Optically Active β-AminoAlcohols

Zhou Xu et al. (2010) demonstrated the synthesis of optically active amino alcohols, including derivatives of this compound, through asymmetric transfer hydrogenation. This process produced compounds with high enantiomeric excesses and yields, important for pharmaceutical applications (Zhou Xu et al., 2010).

Differentiation of Receptors

A study by Lands et al. (1967) explored the modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, structurally related to this compound. This research contributed to differentiating between β-1 and β-2 receptor types in various tissues (Lands et al., 1967).

Asymmetric Biosynthesis in Reaction Systems

Lou Wenyong (2011) investigated the enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol. The study highlighted the impact of ionic liquids and buffer systems on the efficiency of the biocatalytic process, emphasizing the role of reaction system conditions in biosynthesis (Lou Wenyong, 2011).

Safety and Hazards

The safety information for 2-Amino-2-(4-methoxyphenyl)ethanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Relevant Papers Unfortunately, I was unable to find any specific papers related to this compound .

properties

IUPAC Name |

2-amino-2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNSMUSCZYUFHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)

![3-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid](/img/structure/B2441899.png)

![2-[(4-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2441902.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[propyl({[(2,3,4-trifluorophenyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2441906.png)

![7-Fluoro-2-methyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2441908.png)

![(3-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2441910.png)

![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2441913.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)